molecular formula C30H57N2O6P B146877 Dmap-ethyl-paf CAS No. 127614-93-1

Dmap-ethyl-paf

Numéro de catalogue B146877
Numéro CAS: 127614-93-1
Poids moléculaire: 572.8 g/mol
Clé InChI: FTTDBZNMICPROO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dmap-ethyl-paf, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized from membrane phospholipids and has been found to be involved in a wide range of biological activities, including inflammation, immune response, platelet aggregation, and bronchoconstriction.

Mécanisme D'action

Dmap-ethyl-paf exerts its biological effects by binding to specific receptors on the surface of target cells. The PAF receptor (PAFR), a G protein-coupled receptor, is the primary receptor for Dmap-ethyl-paf. Upon binding to PAFR, Dmap-ethyl-paf activates a variety of intracellular signaling pathways, including phospholipase C, phospholipase D, and protein kinase C. These signaling pathways lead to the activation of downstream effectors, such as transcription factors and enzymes, which mediate the biological effects of Dmap-ethyl-paf.

Effets Biochimiques Et Physiologiques

Dmap-ethyl-paf has been shown to have a range of biochemical and physiological effects. It is a potent inducer of inflammation, causing the release of cytokines, chemokines, and other inflammatory mediators. It also stimulates platelet aggregation, leading to the formation of blood clots. In addition, Dmap-ethyl-paf can cause bronchoconstriction, leading to airway obstruction and breathing difficulties. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Dmap-ethyl-paf is a valuable tool for studying the biological processes in which it is involved. It can be used to study the mechanisms of inflammation, immune response, platelet aggregation, and bronchoconstriction. However, there are also limitations to using Dmap-ethyl-paf in lab experiments. It is a potent inducer of inflammation, which can make it difficult to distinguish its effects from those of other inflammatory mediators. In addition, its effects can be highly variable depending on the experimental conditions, making it challenging to interpret the results.

Orientations Futures

There are several future directions for research on Dmap-ethyl-paf. One area of interest is the development of PAFR antagonists, which could be used to treat inflammatory diseases such as asthma and atherosclerosis. Another area of research is the identification of novel signaling pathways activated by Dmap-ethyl-paf, which could provide new insights into the mechanisms of inflammation and immune response. Finally, there is a need for further investigation into the role of Dmap-ethyl-paf in cancer, as it has been shown to promote tumor growth and metastasis in some studies.

Méthodes De Synthèse

Dmap-ethyl-paf is synthesized from membrane phospholipids through a series of enzymatic reactions. The first step involves the cleavage of the sn-2 acyl chain of a phospholipid by phospholipase A2, which generates a lysophospholipid and a free fatty acid. The lysophospholipid is then acetylated by acetyltransferase to produce Dmap-ethyl-pafacetyl-sn-glycero-3-phosphocholine (lyso-PAF). Finally, lyso-PAF is converted to Dmap-ethyl-paf by the action of a methyltransferase.

Applications De Recherche Scientifique

Dmap-ethyl-paf has been extensively studied for its role in various biological processes. It has been shown to be involved in inflammation, immune response, platelet aggregation, and bronchoconstriction. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.

Propriétés

Numéro CAS

127614-93-1

Nom du produit

Dmap-ethyl-paf

Formule moléculaire

C30H57N2O6P

Poids moléculaire

572.8 g/mol

Nom IUPAC

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite

InChI

InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3

Clé InChI

FTTDBZNMICPROO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

SMILES canonique

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

Synonymes

1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester
DMAP-ethyl-PAF
DMAP-ethyl-platelet activating facto

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.